molecular formula C13H25NO3 B2888693 tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 1603164-28-8

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate

Cat. No.: B2888693
CAS No.: 1603164-28-8
M. Wt: 243.347
InChI Key: CXVSJQCHWDZOEK-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.

Mechanism of Action

Target of Action

Similar compounds have been found to be involved in osteoclastic bone resorption .

Mode of Action

It’s known that it displays potent endoprotease activity against fibrinogen at acid ph . This suggests that it may interact with its targets by binding to specific enzymes and modulating their activity.

Biochemical Pathways

Given its involvement in osteoclastic bone resorption , it may influence pathways related to bone metabolism and remodeling.

Result of Action

It may participate partially in the disorder of bone remodeling , suggesting potential effects on bone cells and tissue.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is unique due to its specific structural features, including the cyclohexyl group and the tert-butyl carbamate moiety. These features confer distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVSJQCHWDZOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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